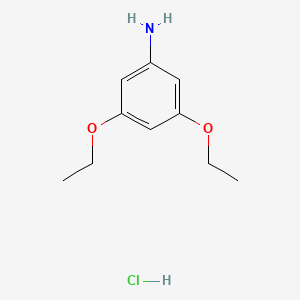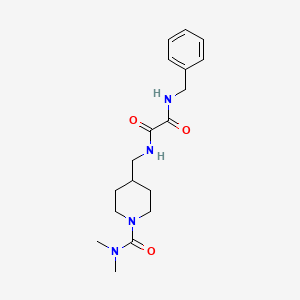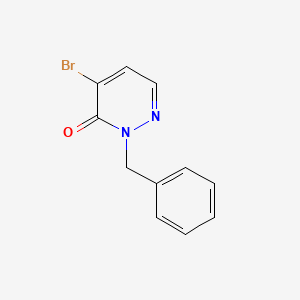
3,5-Diethoxyaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3,5-Diethoxyaniline hydrochloride is1S/C10H15NO2.ClH/c1-3-12-9-5-8 (11)6-10 (7-9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Inhibitory Effects of Antioxidants
Research has demonstrated the significant role of certain antioxidants, such as ethoxyquin, in inhibiting hepatic tumorigenesis induced by chemical carcinogens in rats. These antioxidants have shown to effectively decrease the incidence, number, and size of tumors, highlighting their potential in cancer prevention strategies (Rao et al., 1984).
Polymerization Studies
The aqueous oxidative polymerization of aniline derivatives has been extensively studied, revealing insights into the effects of different catalysts and conditions on polymerization rates, molecular weights, and conductivity properties of the resulting polymers. Such research contributes to the development of novel polymeric materials with potential applications in various industries (Sayyah et al., 2002).
Corrosion Inhibition
Studies on corrosion inhibitors have identified certain aniline derivatives as effective agents in protecting metals from corrosion in acidic environments. This research is crucial for developing new materials and methods for extending the life of metal components in industrial applications (Bentiss et al., 2009).
Biochemical and Pharmacological Research
Research into ligand-receptor interactions using fluorescence correlation spectroscopy has provided valuable insights into the binding properties of receptors, contributing to our understanding of cellular signaling processes and the development of targeted therapies (Wohland et al., 1999).
Development of Efficient Synthetic Reagents
Investigations into the use of phosphonylated reagents for amide bond formation have shown significant advancements in peptide synthesis, offering methods with remarkable resistance to racemization. This research has implications for the synthesis of complex natural products and pharmaceuticals (Ye et al., 2005).
Safety and Hazards
3,5-Diethoxyaniline hydrochloride may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled, swallowed, or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Propriétés
IUPAC Name |
3,5-diethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-12-9-5-8(11)6-10(7-9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMDGFVBXRAMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535972-71-5 |
Source


|
| Record name | 3,5-diethoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)


![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)
![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)
![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)
